

1-Fluorododecane CAS number and molecular structure

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Compound of Interest

Compound Name: **1-Fluorododecane**

Cat. No.: **B1294772**

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In-Depth Technical Guide to 1-Fluorododecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Fluorododecane**, including its chemical identity, physical properties, and detailed experimental protocols for its synthesis. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Properties

1-Fluorododecane is a linear-chain alkyl fluoride. Its unique properties make it a subject of interest in various chemical research domains, including as a building block in organic synthesis and for the development of novel materials.

CAS Number: 334-68-9[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Structure: The molecular structure of **1-Fluorododecane** consists of a twelve-carbon aliphatic chain with a single fluorine atom attached to the terminal carbon.

Quantitative Data Summary:

Property	Value	Source
Molecular Formula	$C_{12}H_{25}F$	[2] [3]
Linear Formula	$CH_3(CH_2)_{11}F$	[1]
Molecular Weight	188.33 g/mol	[1]
Density	0.807 g/mL at 25 °C	[1]
Boiling Point	225-227 °C	[3]
Refractive Index	$n_{20/D} 1.42$	[1] [3]
Flash Point	106.1 °C (closed cup)	
SMILES	<chem>CCCCCCCCCCCCF</chem>	[1] [3]
InChI	<chem>1S/C12H25F/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3</chem>	[1] [2]
InChIKey	<chem>YHYBNVZCQIDLSQ-UHFFFAOYSA-N</chem>	[1] [2]

Experimental Protocols

The synthesis of **1-Fluorododecane** can be achieved through several methods. The two primary approaches are the direct fluorination of 1-dodecanol and halogen exchange reactions. Detailed experimental protocols for these methods are provided below.

Synthesis of 1-Fluorododecane from 1-Dodecanol via Deoxyfluorination

This method involves the conversion of the hydroxyl group of 1-dodecanol to a fluorine atom using a deoxyfluorinating agent such as Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride). Deoxo-Fluor® is known to be a more thermally stable alternative to DAST (Diethylaminosulfur trifluoride).

Materials:

- 1-Dodecanol ($C_{12}H_{26}O$)

- Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride, 50% solution in THF)
- Anhydrous Dichloromethane (DCM)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Anhydrous Magnesium Sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-dodecanol (1.0 equivalent) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add Deoxo-Fluor® (1.5 to 2.0 equivalents) to the stirred solution. Caution: Deoxo-Fluor® reacts exothermically with water and alcohols. The addition should be performed dropwise to control the reaction temperature.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate. Caution: This will generate gas; ensure adequate ventilation.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers and wash with brine (saturated NaCl solution).
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to obtain pure **1-Fluorododecane**.

Synthesis of 1-Fluorododecane via Halogen Exchange

This method involves the substitution of a halogen atom (e.g., bromine or iodine) with fluorine. A common approach is the Finkelstein reaction, where an alkyl halide is treated with a source of fluoride ions. Alternatively, modern catalytic methods can be employed. A titanium-catalyzed halogen exchange reaction provides an efficient route for this transformation.

Materials:

- 1-Bromododecane or 1-Iodododecane
- Titanocene dichloride (Cp_2TiCl_2) (catalyst)
- Triethylaluminum (Et_3Al)
- A source of fluoride, such as silver(I) fluoride (AgF) or another suitable metal fluoride.
- Anhydrous toluene or other suitable aprotic solvent
- Schlenk line or glovebox for handling air-sensitive reagents
- Dry glassware

Procedure:

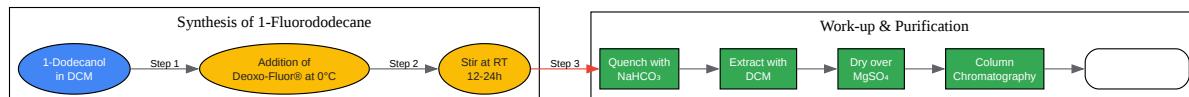
- Preparation of the Catalytic System: In a dry Schlenk flask under an inert atmosphere, dissolve titanocene dichloride (e.g., 5 mol%) in anhydrous toluene.
- Reaction Setup: To this solution, add 1-bromododecane (1.0 equivalent) and the fluoride source (e.g., 1.5 equivalents).
- Initiation: Cool the mixture to 0 °C and slowly add triethylaluminum (e.g., 1.1 equivalents) dropwise.
- Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by GC-MS). The reaction progress is indicated by the formation of the corresponding aluminum halide salt as a precipitate.
- Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.
- Wash the combined organic extracts with water and brine.
- Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
- Purify the resulting **1-Fluorododecane** by vacuum distillation or column chromatography.

Visualizations

Molecular Structure of **1-Fluorododecane**

Caption: Ball-and-stick model of the **1-Fluorododecane** molecule.

Experimental Workflow: Synthesis from 1-Dodecanol

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Caption: Workflow for the synthesis of **1-Fluorododecane** from 1-dodecanol.

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